An In-depth Technical Guide to 2-Amino-4-chlorobenzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 2-Amino-4-chlorobenzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-4-chlorobenzaldehyde (CAS No. 59236-37-2), a pivotal building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, and critical applications, with a focus on the causal relationships behind its synthetic utility and the practical execution of relevant protocols.
Core Compound Profile and Physicochemical Properties
2-Amino-4-chlorobenzaldehyde is a substituted aromatic aldehyde whose unique trifunctional nature—an amine, a chloro group, and an aldehyde on a benzene ring—renders it a highly versatile intermediate.[1] The electron-donating amino group and the electron-withdrawing chloro and aldehyde groups create a distinct electronic environment that dictates its reactivity.
The strategic placement of these functional groups is key to its utility. The ortho-amino aldehyde moiety is a classic precursor for the construction of heterocyclic systems, while the chlorine atom at the 4-position provides a site for further functionalization or can be retained to modulate the electronic properties and lipophilicity of the final molecule.[1]
Table 1: Physicochemical Properties of 2-Amino-4-chlorobenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 59236-37-2 | [2][3][4] |
| Molecular Formula | C₇H₆ClNO | [2][3][4] |
| Molecular Weight | 155.58 g/mol | [2][3][4] |
| Appearance | Off-white to light yellow/orange solid | [3] |
| Boiling Point | 297.0 ± 25.0 °C (Predicted) | [5] |
| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 133.4 ± 23.2 °C | [5] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon), in a dark place | [2][3][6] |
| SMILES | C1=CC(=C(C=C1Cl)N)C=O | [4] |
| InChIKey | WVXCOXXJTWKDPJ-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insight
The most common and efficient synthesis of 2-Amino-4-chlorobenzaldehyde involves the selective oxidation of the corresponding benzylic alcohol, (2-amino-4-chlorophenyl)methanol. Manganese dioxide (MnO₂) is the oxidant of choice for this transformation due to its high selectivity for benzylic and allylic alcohols, which minimizes the risk of over-oxidation to the carboxylic acid or side reactions involving the amino group.[3]
Synthesis Protocol: Oxidation of (2-amino-4-chlorophenyl)methanol
This protocol is based on established procedures for the selective oxidation of benzylic alcohols.[3]
Objective: To synthesize 2-Amino-4-chlorobenzaldehyde via the oxidation of (2-amino-4-chlorophenyl)methanol.
Materials:
-
(2-amino-4-chlorophenyl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Diatomaceous earth (Celite®)
-
Argon or Nitrogen gas
-
2L three-necked round-bottomed flask
-
Mechanical stirrer
-
Filtration apparatus
Procedure:
-
In a 2L three-necked round-bottomed flask, dissolve (2-amino-4-chlorophenyl)methanol (32 g, 203.82 mmol) in dichloromethane (765 mL).
-
Equip the flask with a mechanical stirrer and an inert gas inlet (Argon or Nitrogen).
-
Under continuous stirring, slowly add activated manganese dioxide (150 g, 1.724 mol) to the solution. The large excess of MnO₂ is crucial for driving the reaction to completion.
-
Stir the reaction mixture vigorously at room temperature for approximately 40 hours under an inert atmosphere. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂ and manganese salts.
-
Wash the solid residue on the filter pad thoroughly with dichloromethane (approx. 1000 mL) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting product, 2-Amino-4-chlorobenzaldehyde, is obtained as an orange solid (Yield: ~24 g, 76.2%).[3]
Reaction Mechanism
The oxidation of a benzylic alcohol with MnO₂ is a heterogeneous reaction that occurs on the surface of the solid oxidant. The mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by a concerted or stepwise transfer of hydrogen atoms, leading to the formation of the aldehyde and manganese(II) oxide.
Caption: Workflow for the synthesis of 2-Amino-4-chlorobenzaldehyde.
Key Applications in Heterocyclic Synthesis
The primary utility of 2-Amino-4-chlorobenzaldehyde lies in its role as a precursor to a wide range of heterocyclic compounds, particularly quinolines. The ortho-amino aldehyde functionality is perfectly suited for condensation reactions with compounds containing an active methylene group.
The Friedländer Annulation for Quinolines
The Friedländer synthesis is a powerful and direct method for constructing the quinoline scaffold. It involves the reaction of a 2-aminobenzaldehyde with a ketone or aldehyde containing an α-methylene group, typically under acid or base catalysis.[7]
Causality: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[8] The choice of catalyst can influence the initial step and overall reaction rate.
Caption: Two possible mechanisms for the Friedländer quinoline synthesis.
This reaction is of paramount importance in drug discovery, as the quinoline core is a privileged scaffold found in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.
Synthesis of Robenidine Analogues
2-Amino-4-chlorobenzaldehyde is explicitly cited as a reagent in the synthesis of robenidine analogues.[3] Robenidine is an anticoccidial agent, and its analogues have been investigated for their activity against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[1] In these syntheses, the aldehyde group is typically condensed with a guanidine derivative to form the final complex structure.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 2-Amino-4-chlorobenzaldehyde
| Technique | Expected Features |
| ¹H NMR | Aldehyde Proton (CHO): ~9.8-10.0 ppm (singlet).Aromatic Protons: Three protons in the range of ~6.5-7.8 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.Amine Protons (NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration. |
| ¹³C NMR | Carbonyl Carbon (C=O): ~190-195 ppm.Aromatic Carbons: Six distinct signals in the aromatic region (~115-150 ppm). The carbon bearing the amino group will be shifted upfield, while those bearing the chloro and aldehyde groups will be shifted downfield. |
| IR Spectroscopy | N-H Stretch: Two bands around 3300-3500 cm⁻¹ (primary amine).C=O Stretch: A strong band around 1680-1700 cm⁻¹ (aromatic aldehyde).C=C Stretch: Bands in the 1500-1600 cm⁻¹ region (aromatic ring).C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z 155, with a characteristic M+2 isotope peak at m/z 157 (approximately 1/3 the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. |
Safety, Handling, and Disposal
As a substituted aminobenzaldehyde, this compound requires careful handling. The information presented here is a synthesis of data for structurally similar compounds and should be used in conjunction with a full, substance-specific Safety Data Sheet (SDS).[9][10]
Table 3: Hazard Identification and PPE
| Hazard Class | Description | Required PPE |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Standard laboratory attire. |
| Skin Irritation | Causes skin irritation.[11] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation | Causes serious eye irritation.[11] | Safety goggles or face shield. |
| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated fume hood. |
First Aid Measures
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Disposal Protocol
Disposal of 2-Amino-4-chlorobenzaldehyde must adhere to local, state, and federal regulations for hazardous chemical waste.
Caption: Standard workflow for the disposal of 2-Amino-4-chlorobenzaldehyde.
Expert Note: Due to its chlorinated aromatic nature, this compound should not be disposed of down the drain. Incineration at a licensed facility is the preferred method of disposal.[9] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion
2-Amino-4-chlorobenzaldehyde is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its trifunctional nature provides a robust platform for building molecular diversity, particularly in the construction of quinoline-based structures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in a research and development setting.
References
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 0641 - o-CHLOROBENZALDEHYDE. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-chlorobenzaldehyde. Retrieved from [Link]
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Chemsrc. (2025). 2-Amino-4-chlorobenzaldehyde | CAS#:59236-37-2. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in various solvents and under neat conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN104447250A - Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene.
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NIST. (n.d.). 4-Bis(2-chloroethyl)aminobenzaldehyde. Retrieved from [Link]
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PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic of 4-chlorobenzaldehyde binding to amino groups. Retrieved from [Link]
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ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
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Oxford Lab Fine Chem. (n.d.). material safety data sheet - 2-chlorobenzaldehyde 98%. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2-chloro-. Retrieved from [Link]
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